molecular formula C12H17NO3 B3023054 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid CAS No. 883543-32-6

5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B3023054
CAS No.: 883543-32-6
M. Wt: 223.27 g/mol
InChI Key: PBBKTCULMQMPMT-UHFFFAOYSA-N
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Description

5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly for neurological disorders. Its unique structure, featuring a furan ring and a piperidine moiety, contributes to its biological activity and pharmacological properties. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO3, with a molecular weight of 223.27 g/mol. The compound's structure includes:

  • Furan Ring : Contributes to aromatic properties.
  • Piperidine Moiety : Enhances the ability to penetrate the blood-brain barrier.
  • Carboxylic Acid Group : Increases reactivity and solubility in biological systems.

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions. These methods aim for high purity and yield, essential for subsequent biological testing. The synthesis can include:

  • Formation of the furan ring.
  • Introduction of the piperidine moiety.
  • Carboxylation to produce the final compound.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor in various neurotransmitter pathways. Key findings include:

  • Neuropharmacological Potential : The compound may influence mood regulation and cognitive function due to its interaction with neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter InhibitionPotential to inhibit pathways involved in mood and cognition.
Blood-Brain Barrier PenetrationEnhanced ability due to the piperidine group.
Anticancer ActivityPreliminary studies suggest potential effects on cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : Research has shown that compounds similar to this compound can modulate neurotransmitter levels, suggesting a role in treating mood disorders.
  • Anticancer Research : Investigations into related compounds have demonstrated significant anticancer activity through apoptosis induction in cancer cell lines. For instance, compounds structurally related to furan derivatives have shown promise in inhibiting tumor growth in vivo .
  • Mechanistic Studies : Studies exploring the interaction of this compound with specific receptors or enzymes are ongoing, aiming to elucidate its precise mechanisms of action within biological systems .

Comparative Analysis with Similar Compounds

Comparative studies highlight how structural variations influence biological activity:

Compound NameStructural FeaturesUnique Aspects
5-Methylfuran-2-carboxylic acidFuran ring with a methyl groupLacks piperidine moiety; simpler structure
5-(Dimethylamino)methylfuran-2-carboxylic acidFuran ring with dimethylamino groupMore basic due to dimethylamino functionality
5-(Piperidin-1-yl)methylfuran-2-carboxylic acidSimilar piperidine attachmentVariation in piperidine structure affects activity

This comparison illustrates how modifications can significantly alter pharmacological profiles, making this compound a unique candidate for further exploration.

Properties

IUPAC Name

5-[(4-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-4-6-13(7-5-9)8-10-2-3-11(16-10)12(14)15/h2-3,9H,4-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBKTCULMQMPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424609
Record name 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-32-6
Record name 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.